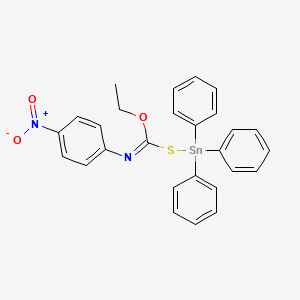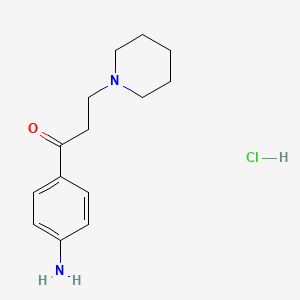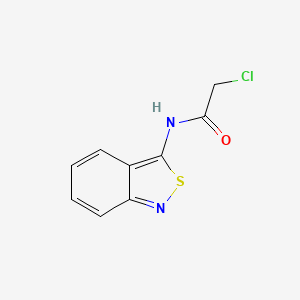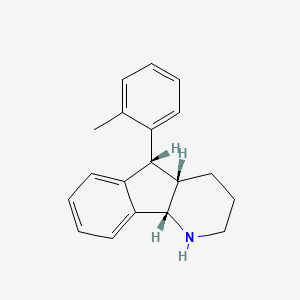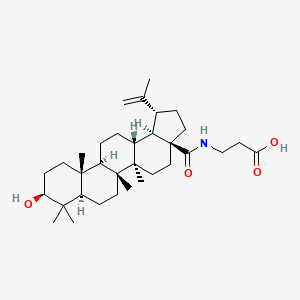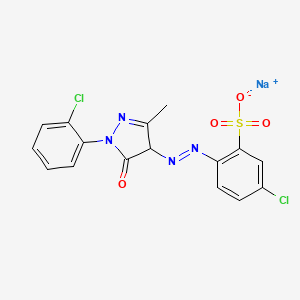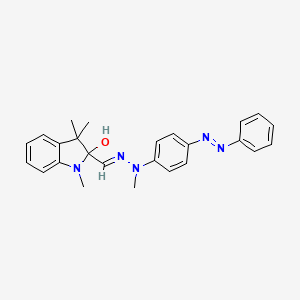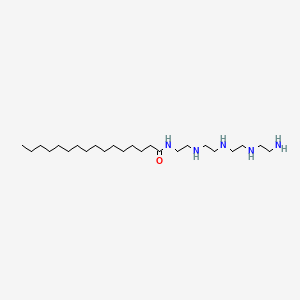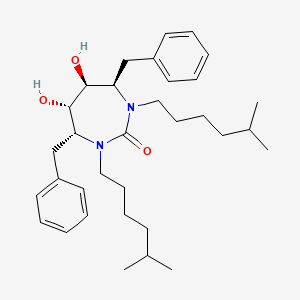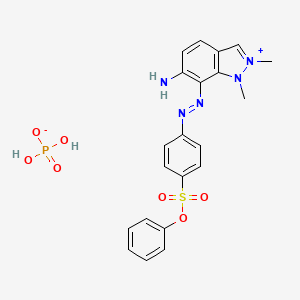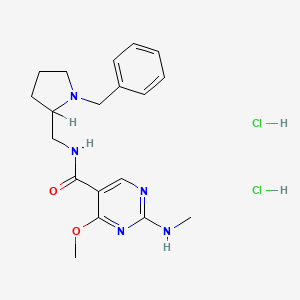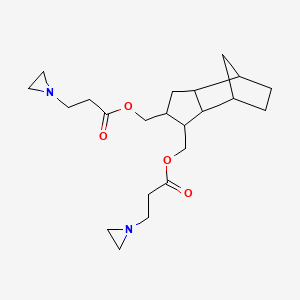
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) is a complex organic compound with the molecular formula C22H34N2O4. This compound is known for its unique structure, which includes a bicyclic core and aziridine functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include strong bases, such as sodium hydride, and aziridine derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aziridine groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its aziridine groups can interact with biological macromolecules, making it a candidate for drug development and biochemical studies .
Medicine
In medicine, (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) is explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile compound for the development of new pharmaceuticals .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials .
Wirkmechanismus
The mechanism of action of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) involves its interaction with molecular targets through its aziridine groups. These groups can form covalent bonds with nucleophiles, leading to the modification of biological macromolecules. This interaction can affect various biochemical pathways, making it a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-acetate): Similar structure but with acetate groups instead of propionate.
(Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-butyrate): Similar structure but with butyrate groups instead of propionate.
Uniqueness
The uniqueness of (Octahydro-4,7-methano-1H-indenediyl)bis(methylene) bis(aziridine-1-propionate) lies in its specific combination of a bicyclic core and aziridine groups.
Eigenschaften
CAS-Nummer |
93962-80-2 |
|---|---|
Molekularformel |
C22H34N2O4 |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
[3-[3-(aziridin-1-yl)propanoyloxymethyl]-4-tricyclo[5.2.1.02,6]decanyl]methyl 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C22H34N2O4/c25-20(3-5-23-7-8-23)27-13-17-12-18-15-1-2-16(11-15)22(18)19(17)14-28-21(26)4-6-24-9-10-24/h15-19,22H,1-14H2 |
InChI-Schlüssel |
VRRNJLFFHFJMDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2C(C(C3)COC(=O)CCN4CC4)COC(=O)CCN5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


